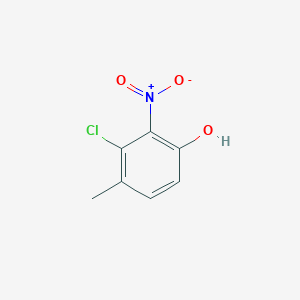

3-Chloro-4-méthyl-2-nitrophénol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

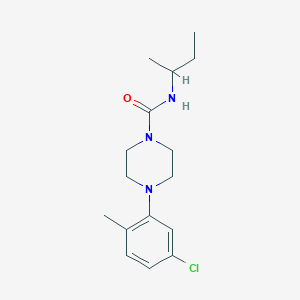

3-Chloro-4-methyl-2-nitrophenol: is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of phenol, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring

Applications De Recherche Scientifique

3-Chloro-4-methyl-2-nitrophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound for studying the biodegradation of nitrophenols by microorganisms.

Medicine: Research is being conducted to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mécanisme D'action

Target of Action

The primary targets of 3-Chloro-4-methyl-2-nitrophenol are likely to be similar to those of other nitro compounds, which are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound may also target the respiratory system .

Mode of Action

The mode of action of 3-Chloro-4-methyl-2-nitrophenol involves several steps. The compound is likely to undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that the first step needs to be nitration .

Biochemical Pathways

The degradation of 3-Chloro-4-methyl-2-nitrophenol likely involves the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster, which is significantly upregulated in the presence of the compound, is suspected to be involved in its catabolism . The enzymes HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a BT 1,2-dioxygenase, play crucial roles in this pathway .

Pharmacokinetics

Nitro compounds generally have lower volatility than ketones of about the same molecular weight, and their water solubility is low . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.

Result of Action

The degradation of similar compounds via the bt pathway results in the formation of maleylacetate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-methyl-2-nitrophenol. For instance, the degradation of similar compounds is more rapid under aerobic conditions . Additionally, the presence of other compounds, such as pesticides, can also affect the degradation process .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-Chloro-4-methyl-2-nitrophenol are not well-documented. It can be inferred from studies on similar compounds. For instance, 3-Methyl-4-nitrophenol, a structurally similar compound, is known to interact with various enzymes and proteins during its degradation process . The primary enzymes involved in its degradation include PNP 4-monooxygenase (PnpA), a 1,4-benzoquinone reductase (PnpB), and other enzymes such as PnpCD, PnpE, and PnpF . These enzymes catalyze various reactions leading to the breakdown of the compound .

Cellular Effects

For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Based on the known mechanisms of similar compounds, it can be hypothesized that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that 3-Chloro-4-methyl-2-nitrophenol is involved in are not well-documented. Similar compounds like 3-Methyl-4-nitrophenol are known to be metabolized by certain bacterial strains, such as Burkholderia sp. strain SJ98 . The enzymes involved in this metabolism include PnpA, PnpB, PnpCD, PnpE, and PnpF .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-2-nitrophenol typically involves the nitration of 3-Chloro-4-methylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-4-methyl-2-nitrophenol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The raw materials are fed into the reactor, and the product is continuously removed, purified, and collected.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-4-methyl-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-methyl-2-nitrophenol.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium hydroxide, water.

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products:

Reduction: 3-Chloro-4-methyl-2-aminophenol.

Substitution: 4-Methyl-2-nitrophenol.

Oxidation: 3-Chloro-4-carboxy-2-nitrophenol.

Comparaison Avec Des Composés Similaires

2-Chloro-4-nitrophenol: Similar structure but with the chlorine atom in a different position.

4-Methyl-2-nitrophenol: Lacks the chlorine atom but has a similar nitro and methyl group arrangement.

2,4-Dichloro-6-nitrophenol: Contains two chlorine atoms and a nitro group, making it more reactive.

Uniqueness: 3-Chloro-4-methyl-2-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Propriétés

IUPAC Name |

3-chloro-4-methyl-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-3-5(10)7(6(4)8)9(11)12/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBOOMGORINFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2444515.png)

![3-(4-methoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2444516.png)

![N-{[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2444521.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2444522.png)

![5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2444523.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2444533.png)

![4-[methyl(phenyl)sulfamoyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2444536.png)